(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-pent-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-pent-1-yn-3-amine is a unique chemical entity that combines the properties of two distinct molecules. (2R,3R)-2,3-dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly grapes. It is widely used in the food and beverage industry as an acidulant. (3S)-pent-1-yn-3-amine, on the other hand, is an amine with a triple bond, which is less common and has unique reactivity due to the presence of the alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
(2R,3R)-2,3-dihydroxybutanedioic acid
Natural Extraction: Tartaric acid is commonly extracted from grape juice during the winemaking process. The crude tartaric acid is purified through crystallization.
Chemical Synthesis: It can also be synthesized from maleic acid through a series of chemical reactions involving hydroxylation and oxidation.
-
(3S)-pent-1-yn-3-amine
Industrial Production Methods
(2R,3R)-2,3-dihydroxybutanedioic acid: Industrially, tartaric acid is produced by the fermentation of glucose by certain strains of fungi, such as Aspergillus niger.
(3S)-pent-1-yn-3-amine: Industrial production methods are less common and typically involve advanced organic synthesis techniques in specialized chemical manufacturing facilities.
Chemical Reactions Analysis
Types of Reactions
-
(2R,3R)-2,3-dihydroxybutanedioic acid
Oxidation: Can be oxidized to dihydroxyfumaric acid.
Reduction: Can be reduced to dihydroxybutanedioic acid.
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
-
(3S)-pent-1-yn-3-amine
Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen, and other electrophiles.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrogenation: The alkyne can be hydrogenated to form the corresponding alkane
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
(2R,3R)-2,3-dihydroxybutanedioic acid: Forms esters, salts, and oxidized products.
(3S)-pent-1-yn-3-amine: Forms addition products, substituted amines, and hydrogenated alkanes.
Scientific Research Applications
Chemistry
(2R,3R)-2,3-dihydroxybutanedioic acid: Used as a chiral resolving agent in stereochemistry.
(3S)-pent-1-yn-3-amine: Used in organic synthesis as a building block for more complex molecules.
Biology
(2R,3R)-2,3-dihydroxybutanedioic acid: Plays a role in the Krebs cycle as an intermediate.
(3S)-pent-1-yn-3-amine: Studied for its potential biological activity due to the presence of the alkyne group.
Medicine
(2R,3R)-2,3-dihydroxybutanedioic acid: Used in pharmaceuticals as an excipient.
(3S)-pent-1-yn-3-amine: Investigated for its potential use in drug development.
Industry
(2R,3R)-2,3-dihydroxybutanedioic acid: Widely used in the food and beverage industry.
(3S)-pent-1-yn-3-amine: Used in the synthesis of specialty chemicals
Mechanism of Action
(2R,3R)-2,3-dihydroxybutanedioic acid: Functions as a chelating agent, binding to metal ions and facilitating various biochemical reactions.
(3S)-pent-1-yn-3-amine: The alkyne group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-dihydroxybutanedioic acid: Similar compounds include (2S,3S)-2,3-dihydroxybutanedioic acid and meso-tartaric acid.
(3S)-pent-1-yn-3-amine: Similar compounds include other alkynes and amines, such as propargylamine and 3-butyn-1-amine.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid: Unique due to its natural occurrence and role in biological systems.
(3S)-pent-1-yn-3-amine:
Properties
CAS No. |
62227-43-4 |
---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-pent-1-yn-3-amine |
InChI |
InChI=1S/C5H9N.C4H6O6/c1-3-5(6)4-2;5-1(3(7)8)2(6)4(9)10/h1,5H,4,6H2,2H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m11/s1 |
InChI Key |
XRLPNVLYGGMADX-KLPPUMKISA-N |
Isomeric SMILES |
CC[C@@H](C#C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC(C#C)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.